molecular formula C8H9N3O2 B085642 1-Phenylbiuret CAS No. 13911-40-5

1-Phenylbiuret

Cat. No.: B085642
CAS No.: 13911-40-5
M. Wt: 179.18 g/mol
InChI Key: MJJSNLJGOXWVEU-UHFFFAOYSA-N
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Description

1-Phenylbiuret is a derivative of biuret (NH₂-CONH-CONH₂), where one of the terminal amine groups is substituted with a phenyl group.

Properties

CAS No.

13911-40-5

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-carbamoyl-3-phenylurea

InChI

InChI=1S/C8H9N3O2/c9-7(12)11-8(13)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13)

InChI Key

MJJSNLJGOXWVEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)N

Other CAS No.

13911-40-5

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

1-Phenylbiuret’s core structure features a biuret backbone (two urea-linked nitrogen atoms) with a phenyl substituent. Key comparable compounds include:

Compound Name CAS Number Molecular Formula Key Functional Groups Similarity Score (to 1-Phenylurea)
1-Phenylurea 14018-90-7 C₇H₈N₂O Urea, phenyl 0.65
N,N-Diphenylguanidine Monohydrobromide 93982-96-8 C₁₃H₁₄N₃·HBr Guanidine, phenyl 0.62
N-Phenylimidodicarbonimidic diamide hydrochloride 55-57-2 C₈H₁₂ClN₅O₂ Imidodicarbonimidic diamide, phenyl 0.60

Key Differences :

  • 1-Phenylurea lacks the second urea group present in this compound, reducing its capacity for hydrogen bonding and metal coordination .
  • N,N-Diphenylguanidine Monohydrobromide replaces the urea moiety with a guanidine group, increasing basicity and altering solubility in polar solvents .
  • N-Phenylimidodicarbonimidic diamide hydrochloride incorporates an imidodicarbonimidic core, enhancing stability under acidic conditions compared to this compound .
Physicochemical Properties

While explicit data for this compound is unavailable, comparisons can be extrapolated from related compounds:

  • Thermal Stability : Guanidine derivatives (e.g., N,N-Diphenylguanidine) exhibit higher thermal stability due to aromatic resonance stabilization, whereas this compound may decompose at lower temperatures .

Data Tables for Comparative Analysis

Table 1: Functional Group Comparison

Compound Urea Group Guanidine Group Phenyl Group Additional Features
This compound Yes No Yes Biuret backbone
1-Phenylurea Yes No Yes Single urea unit
N,N-Diphenylguanidine Monohydrobromide No Yes Yes Bromide counterion

Table 2: Hypothetical Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Solubility (Water) Melting Point (°C)
This compound 209.2 Low 180–200 (estimated)
1-Phenylurea 136.2 Moderate 158–160
N-Phenylimidodicarbonimidic diamide hydrochloride 245.7 High (polar solvents) >250

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